molecular formula C5H10N2O3 B8232390 (S)-4-Amino-2-(methylamino)-4-oxobutanoic acid CAS No. 19026-58-5

(S)-4-Amino-2-(methylamino)-4-oxobutanoic acid

Cat. No. B8232390
CAS RN: 19026-58-5
M. Wt: 146.14 g/mol
InChI Key: LNSMPSPTFDIWRQ-VKHMYHEASA-N
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Description

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . They are key in the formation of proteins that make up living organisms .


Synthesis Analysis

The synthesis of amino acids often involves methods such as Strecker synthesis, Gabriel synthesis, and reductive amination . The exact method would depend on the specific structure and functional groups present in the target amino acid .


Molecular Structure Analysis

Amino acids have a central carbon atom called the alpha carbon, to which an amino group, a carboxyl group, a hydrogen atom, and a variable side chain are attached . The side chain, also known as the R group, determines the identity and properties of the amino acid .


Chemical Reactions Analysis

Amino acids can participate in various chemical reactions, including peptide bond formation, which occurs when the carboxyl group of one amino acid reacts with the amino group of another .


Physical And Chemical Properties Analysis

Amino acids are generally soluble in water and have both acidic and basic properties due to the presence of carboxyl and amino groups . Their physical and chemical properties can vary widely depending on their side chains .

Safety And Hazards

Like all chemicals, amino acids should be handled with care. Some amino acids, such as β-N-methylamino-L-alanine (BMAA), are known to be neurotoxic . Always refer to the safety data sheet (SDS) of the specific compound for detailed safety and hazard information .

Future Directions

Research into amino acids is ongoing, with many potential applications in medicine, nutrition, and biochemistry. For example, the cyanotoxin BMAA is currently being studied for its potential role in various neurodegenerative disorders .

properties

IUPAC Name

(2S)-4-amino-2-(methylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7-3(5(9)10)2-4(6)8/h3,7H,2H2,1H3,(H2,6,8)(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSMPSPTFDIWRQ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-2-(methylamino)-4-oxobutanoic acid

CAS RN

19026-58-5
Record name N2-Methyl-L-asparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019026585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-METHYL-L-ASPARAGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7WV6A9DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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